N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-14-12-16(19-22-18-8-5-11-21-20(18)26-19)9-10-17(14)23-27(24,25)13-15-6-3-2-4-7-15/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXUABZLIKYTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide typically involves multiple steps starting from commercially available substancesKey steps involve cyclization reactions, nucleophilic substitutions, and sulfonamide formation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of high-throughput screening techniques and automated synthesis platforms to ensure consistency and scalability. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .
Scientific Research Applications
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, particularly enzymes and receptors.
Medicine: It has potential therapeutic applications as an inhibitor of PI3K enzymes, which are involved in various signaling pathways related to cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as PI3K enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that rely on PI3K function. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thiazolo[5,4-b]pyridine scaffold is shared across several analogs, but substituent variations significantly influence properties:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~400–450 g/mol, estimated) is lower than Example 53 (589.1 g/mol), suggesting better bioavailability .
- Melting Point (MP) : Example 53 has an MP of 175–178°C, while sulfonamide analogs in likely exhibit higher MPs due to hydrogen bonding from sulfonamide groups .
Critical Discussion of Structural Trends
- Sulfonamide vs. Amide Groups : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability than amides (e.g., Compound 4 in ) .
- Positional Isomerism : The 2-methyl group in the target compound’s phenyl ring may reduce steric clash compared to 3-methyl analogs (), favoring target engagement .
Biological Activity
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety fused with a phenyl group and a methanesulfonamide group. This unique combination contributes to its solubility and reactivity, making it an interesting candidate for various biological applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂S₂ |
| Molecular Weight | 350.48 g/mol |
| CAS Number | 2309613-80-5 |
Anticancer Properties
Recent studies have demonstrated that compounds containing the thiazolo[5,4-b]pyridine structure exhibit potent inhibitory activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as an anticancer agent . The sulfonamide functionality is crucial for this activity, as evidenced by structure-activity relationship (SAR) studies which reveal that modifications to this group significantly affect potency.
Enzymatic Inhibition
The compound's mechanism of action primarily involves the inhibition of specific enzymes. For example, it has been shown to inhibit phosphoinositide 3-kinases (PI3K), which play a vital role in cellular signaling pathways related to growth and survival . The following table summarizes the IC50 values for various related compounds:
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| This compound | PI3Kα | 3.6 |
| 2-chloro-4-fluorophenyl sulfonamide | PI3Kα | ~10 |
| 5-chlorothiophene-2-sulfonamide | PI3Kα | ~20 |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the anticancer efficacy of thiazolo[5,4-b]pyridine derivatives against multiple cancer cell lines. The results indicated significant growth inhibition with GI50 values ranging from 0.20 to 2.58 µM .
- Mechanism of Action : The mechanism involves binding to the active site of target enzymes, disrupting their function and leading to apoptosis in cancer cells. This was confirmed through molecular docking studies that illustrated how the compound interacts with the enzyme's active site .
- Toxicity Assessment : Toxicological evaluations revealed that while the compound effectively inhibits cancer cell proliferation, it exhibits significantly lower toxicity towards normal cells compared to cancerous ones, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Oxidative cyclization : Use NaIO₄ in THF/H₂O (5:1) to oxidize diol intermediates to form heterocyclic moieties (e.g., thiazolo-pyridine cores) .
- Sulfonylation : React phenylmethanesulfonyl chloride with amine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMSO/H₂O) to isolate the final compound .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer :
- X-ray diffraction : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 (full-matrix least-squares on F²) to resolve structural ambiguities .
- Validation : Check for disorders in methyl or phenyl groups using PLATON/ADDSYM and validate hydrogen bonding (N–H⋯O) with Mercury 4.3 .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify regioselectivity; LC-MS (ESI+) for molecular ion confirmation .
- Stability : Monitor hygroscopicity via TGA and store under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation artifacts in cell-based assays.
- Metabolite screening : Incubate with liver microsomes (human/rodent) to rule out off-target effects from degradation products .
Q. What strategies optimize the compound’s selectivity for thiazolo-pyridine targets?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position to enhance π-stacking with hydrophobic binding pockets .
- Computational modeling : Perform docking studies (AutoDock Vina) using PDB structures (e.g., 6JG) to predict binding modes and steric clashes .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
Q. How should researchers design high-throughput screening (HTS) pipelines for this compound?
- Methodological Answer :
- Library design : Prioritize analogs with Tanimoto similarity scores >0.85 to known active scaffolds .
- Assay conditions : Use 384-well plates with ATP concentration titrations to minimize false positives in enzyme inhibition assays.
- Data normalization : Apply Z-score standardization to account for plate-to-plate variability .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Force field refinement : Re-parameterize AMBER/GAFF for sulfonamide torsional angles to improve docking accuracy.
- Solvent effects : Include explicit water molecules in MD simulations (NAMD, 100 ns trajectories) to model hydrophobic interactions .
- Experimental controls : Repeat assays with positive controls (e.g., staurosporine) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
